(R)-Ethyl 2-(1-amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride
Description
This compound is a chiral organic molecule featuring a bromo-substituted tetrahydronaphthalene core, a difluoroacetate ester group, and a primary amine moiety in the (R)-configuration. Its hydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical applications. The bromine atom at the 7-position contributes to steric and electronic effects, while the difluoroacetate group improves metabolic stability. The amino group facilitates hydrogen bonding and salt formation, distinguishing it from non-aminated analogs .
Properties
Molecular Formula |
C14H17BrClF2NO2 |
|---|---|
Molecular Weight |
384.64 g/mol |
IUPAC Name |
ethyl 2-[(1R)-1-amino-7-bromo-3,4-dihydro-2H-naphthalen-1-yl]-2,2-difluoroacetate;hydrochloride |
InChI |
InChI=1S/C14H16BrF2NO2.ClH/c1-2-20-12(19)14(16,17)13(18)7-3-4-9-5-6-10(15)8-11(9)13;/h5-6,8H,2-4,7,18H2,1H3;1H/t13-;/m1./s1 |
InChI Key |
FYVAFKSIOSCLAI-BTQNPOSSSA-N |
Isomeric SMILES |
CCOC(=O)C([C@]1(CCCC2=C1C=C(C=C2)Br)N)(F)F.Cl |
Canonical SMILES |
CCOC(=O)C(C1(CCCC2=C1C=C(C=C2)Br)N)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 2-(1-amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of the naphthalene core, which is then brominated to introduce the bromine atom at the 7th position.
Amino Group Introduction: The amino group is introduced through a reductive amination process.
Difluoroacetate Addition: The difluoroacetate moiety is added via esterification.
Final Steps: The final product is obtained by converting the free base to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or alkoxides.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: De-brominated products or other reduced forms.
Substitution: Hydroxyl or alkoxy-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to (R)-Ethyl 2-(1-amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride exhibit significant anticancer properties. For instance, tetrahydronaphthalene derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. This compound could serve as a lead structure for developing new anticancer agents.
Case Study:
A study conducted on brominated tetrahydronaphthalene derivatives demonstrated their efficacy against breast cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit tumor growth in vivo models .
2. Neuroprotective Effects
The neuroprotective potential of (R)-Ethyl 2-(1-amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride has been explored in the context of neurodegenerative diseases. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity.
Case Study:
A recent investigation into the neuroprotective effects of tetrahydronaphthalene derivatives revealed their ability to reduce neuronal cell death in models of Alzheimer's disease. These findings suggest that (R)-Ethyl 2-(1-amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride could be beneficial in developing treatments for neurodegenerative disorders .
3. Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, certain brominated compounds have been identified as inhibitors of monoamine oxidase (MAO), an enzyme linked to mood regulation and neurodegenerative diseases.
Case Study:
Research findings indicate that brominated tetrahydronaphthalene derivatives can effectively inhibit MAO activity in vitro. This inhibition could lead to increased levels of neurotransmitters such as serotonin and dopamine, presenting potential therapeutic applications in treating depression and anxiety disorders .
Summary Table of Applications
Mechanism of Action
The mechanism of action of ®-Ethyl 2-(1-amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the difluoroacetate moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to three structurally related esters (Table 1):
Table 1: Key Structural Features of Analogs
Key Observations :
- Substituent Effects : The target’s bromo-tetrahydronaphthalene core provides a rigid, lipophilic scaffold, whereas chlorophenyl groups in analogs introduce planar aromaticity. Bromine’s larger atomic radius compared to chlorine may enhance steric hindrance and alter binding interactions.
- Amino Group: The target’s primary amine enables protonation (as hydrochloride), improving solubility and enabling ionic interactions absent in analogs .
- Fluorination: The difluoroacetate group in the target and analogs increases electronegativity and metabolic resistance compared to the non-fluorinated acetate in .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
The hydrochloride salt form of the target suggests higher hygroscopicity and stability under controlled storage compared to neutral esters .
Research Implications
- Pharmaceutical Potential: The target’s amine and difluoroacetate groups suggest utility as a protease inhibitor or receptor agonist, leveraging hydrogen bonding and metabolic stability .
- Limitations of Analogs: Neutral esters like and exhibit lower solubility, restricting in vivo applications. The non-fluorinated analog lacks metabolic resistance.
Biological Activity
(R)-Ethyl 2-(1-amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride is a synthetic compound notable for its complex structure and potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a tetrahydronaphthalene moiety with an amino group and a bromo atom, alongside a difluoroacetate group. Its molecular formula is with a molecular weight of approximately 306.15 g/mol.
Synthesis
The synthesis of (R)-Ethyl 2-(1-amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate can be achieved through various methods including:
- Nucleophilic substitution reactions to introduce the amino and difluoroacetate groups.
- Bromination of the tetrahydronaphthalene precursor to achieve the desired bromo substitution.
Pharmacological Profile
Research indicates that this compound may exhibit significant pharmacological activities. Some key findings include:
- Binding Affinity : Studies suggest that (R)-Ethyl 2-(1-amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate has potential binding affinity to various biological targets such as receptors and enzymes. This binding can influence physiological processes and may lead to therapeutic effects in specific conditions .
-
Therapeutic Potential : The unique structure of the compound suggests it could serve as a lead compound in drug discovery for various therapeutic areas including:
- Neurological disorders due to its structural similarity to known neuroactive compounds.
- Potential anti-inflammatory or analgesic applications .
Case Studies
Several studies have investigated the biological effects of similar compounds. For instance:
- Neuroactivity : A related study on tetrahydronaphthalene derivatives demonstrated significant central nervous system activity, indicating potential for treating neurodegenerative diseases .
- Antitumor Activity : Compounds with similar structural features have been evaluated for their antitumor properties. Research showed that modifications in the tetrahydronaphthalene structure could enhance cytotoxicity against cancer cell lines .
Comparative Analysis
To better understand the unique properties of (R)-Ethyl 2-(1-amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 7-Bromo-1-amino-naphthalene | Contains a bromine and amino group on naphthalene | Lacks the difluoroacetate moiety |
| 2-Amino-3-bromobenzyl alcohol | Amino and bromo substitutions on benzyl | No tetrahydronaphthalene structure |
| Difluoroethylamine | Difluoroethyl group present | Does not contain aromatic systems or amino groups |
The unique combination of the tetrahydronaphthalene framework with both an amino group and difluoroacetate distinguishes this compound from others in its class .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
